molecular formula C8H12N2O2S B1330995 [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-31-2

[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid

Cat. No.: B1330995
CAS No.: 436088-31-2
M. Wt: 200.26 g/mol
InChI Key: LJRBYTNIWDEEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound features a pyrazole ring substituted with a methyl group at the 3-position and an ethylsulfanyl group attached to an acetic acid moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow chemistry and catalytic processes could be explored for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a precursor for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, dyes, and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with an ethylsulfanyl-acetic acid moiety. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRBYTNIWDEEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349618
Record name [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-31-2
Record name [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.